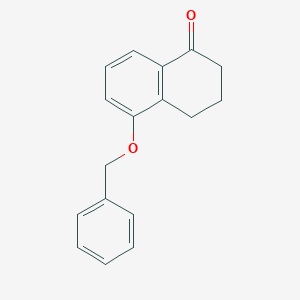

5-Benzyloxy-1-tetralone

Description

Properties

IUPAC Name |

5-phenylmethoxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c18-16-10-4-9-15-14(16)8-5-11-17(15)19-12-13-6-2-1-3-7-13/h1-3,5-8,11H,4,9-10,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXYKCZHTSEKKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2OCC3=CC=CC=C3)C(=O)C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90401-60-8 | |

| Record name | 5-(benzyloxy)-1,2,3,4-tetrahydronaphthalen-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyloxy-1-tetralone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of arylalkyl acid chlorides using 1,1,1,3,3,3-hexafluoro-2-propanol as a promoter . Another method includes the use of organic photocatalysts like 4CzIPN under visible light to enable intramolecular arene alkylation reactions . Additionally, a proton-coupled electron transfer mediated by an organic photoredox catalyst can facilitate the ring expansion of cyclopropanols containing a pendant styrene moiety to yield 1-tetralone derivatives .

Industrial Production Methods: Industrial production of 5-Benzyloxy-1-tetralone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyloxy-1-tetralone undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be reduced via a Birch reduction with lithium in liquid ammonia to form 1,2,3,4-tetrahydronaphthalene . The keto group can also be reduced to a secondary alcohol, resulting in the formation of 1-tetralol .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Lithium in liquid ammonia or sodium borohydride in methanol are typical reducing agents.

Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst is a common method for introducing acyl groups.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or fully reduced hydrocarbons.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

5-Benzyloxy-1-tetralone has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of monoamine oxidase (MAO), which is relevant in the treatment of neuropsychiatric and neurodegenerative disorders.

Medicine: Research has explored its potential therapeutic applications, particularly in the development of MAO inhibitors for conditions such as depression and Parkinson’s disease.

Industry: It is utilized in the production of pharmaceuticals and fine chemicals due to its versatile reactivity and functional group compatibility.

Mechanism of Action

The mechanism of action of 5-Benzyloxy-1-tetralone involves its interaction with specific molecular targets and pathways. As an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as serotonin and dopamine . This inhibition leads to increased levels of these neurotransmitters in the brain, which can alleviate symptoms of depression and other related disorders .

Comparison with Similar Compounds

1-Tetralone: A structurally related compound that also exhibits MAO inhibitory activity.

4-Chromanone: Another compound with similar biological activity and applications.

Isoxazole Derivatives: These compounds share some structural features and biological activities with 5-Benzyloxy-1-tetralone.

Uniqueness: 5-Benzyloxy-1-tetralone stands out due to its specific substitution pattern, which imparts unique reactivity and biological properties. Its benzyloxy group at the 5-position enhances its ability to interact with biological targets, making it a valuable compound for research and therapeutic applications.

Biological Activity

5-Benzyloxy-1-tetralone, a compound of significant interest in medicinal chemistry, exhibits a range of biological activities primarily attributed to its interaction with monoamine oxidase (MAO) enzymes. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by relevant data and case studies.

Target Enzymes

5-Benzyloxy-1-tetralone acts primarily as an inhibitor of the MAO enzymes, which play a crucial role in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. By inhibiting these enzymes, the compound increases the availability of these neurotransmitters in the brain, potentially offering therapeutic benefits for neuropsychiatric disorders.

Mode of Action

The compound interacts with MAO through competitive inhibition, which alters the metabolic pathways of neurotransmitters. This mechanism is particularly relevant in the context of treating conditions such as depression and Parkinson's disease, where monoamine levels are disrupted .

Pharmacokinetics

Biochemical Properties

5-Benzyloxy-1-tetralone has a melting point range of 861–899 °C, indicating its stability under physiological conditions. Its solubility and distribution characteristics make it suitable for further pharmacological studies.

Antidepressant and Neuroprotective Effects

Research indicates that 5-Benzyloxy-1-tetralone may exhibit antidepressant effects due to its MAO inhibitory activity. A study highlighted its potential in enhancing mood and cognitive functions by modulating neurotransmitter levels .

Anticancer Activity

Several studies have reported the cytotoxic effects of 5-Benzyloxy-1-tetralone against various cancer cell lines. For instance, it demonstrated significant inhibitory activity against KB cancer cell lines with IC50 values ranging from 1 to 5 µM, suggesting its potential as an anticancer agent . Table 1 summarizes key studies on its anticancer properties:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | KB | 3 | MAO inhibition |

| Study B | COLO205 | 17 | Induction of apoptosis |

| Study C | DU-145 | 10 | Cell cycle arrest |

Case Study 1: MAO Inhibition and Depression

In a controlled study involving animal models, administration of 5-Benzyloxy-1-tetralone resulted in significant reductions in depressive behaviors compared to control groups. The study measured neurotransmitter levels pre- and post-treatment, confirming elevated serotonin and norepinephrine levels in treated subjects .

Case Study 2: Cancer Cell Line Sensitivity

A comparative analysis was conducted on various tetralone derivatives, including 5-Benzyloxy-1-tetralone. The results indicated that this compound exhibited superior cytotoxicity against COLO205 cells when combined with other chemotherapeutic agents, enhancing overall treatment efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Benzyloxy-1-tetralone, and how do reaction conditions influence yield?

- Methodological Answer : A key approach involves bromination of methoxy-substituted tetralones using N-bromosuccinimide (NBS) with benzoyl peroxide as an initiator in dry toluene at low temperatures (-78°C), followed by warming to room temperature. This method, adapted from the synthesis of 6,7-dimethoxy-tetralones, requires precise temperature control to minimize side reactions . Alternative routes include silver salt-catalyzed ring expansion of tertiary cyclobutanol derivatives, which may improve regioselectivity but requires optimization of catalyst loading and solvent systems .

Q. How is TLC used to monitor the purification of 5-Benzyloxy-1-tetralone intermediates?

- Methodological Answer : Thin-layer chromatography (TLC) with silica-coated plates and UV visualization at 254 nm is standard for tracking reaction progress. For example, in the synthesis of brominated tetralone precursors, a 1:1 hexane/ethyl acetate mobile phase effectively separates intermediates. Retention factor (Rf) discrepancies ≥0.2 indicate successful isolation .

Q. What spectroscopic techniques are critical for confirming the structure of 5-Benzyloxy-1-tetralone?

- Methodological Answer : Nuclear magnetic resonance (NMR) is essential:

- ¹H NMR : Aromatic protons adjacent to the benzyloxy group appear as doublets (δ 6.8–7.3 ppm, J = 8–10 Hz).

- ¹³C NMR : The carbonyl carbon (C=O) resonates at ~208 ppm, while the benzyloxy oxygen deshields adjacent carbons to ~160 ppm.

Purity should be confirmed via high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can catalytic mechanisms in 5-Benzyloxy-1-tetralone synthesis be evaluated to resolve contradictions in reported reaction efficiencies?

- Methodological Answer : Contradictory catalytic efficiencies (e.g., silver vs. palladium catalysts) require kinetic studies. For example, monitor reaction rates via in-situ IR spectroscopy to track carbonyl group consumption. Compare turnover frequencies (TOF) under identical conditions and analyze catalyst degradation pathways using X-ray photoelectron spectroscopy (XPS) to identify leaching or oxidation .

Q. What strategies improve regioselectivity during benzyloxy group introduction in tetralone derivatives?

- Methodological Answer : Computational modeling (DFT) predicts electron density distribution in the tetralone ring, identifying reactive sites. Experimentally, directing groups (e.g., methoxy at C6) can be used to bias electrophilic substitution. For example, a 6-methoxy substituent in 1-tetralone directs benzyloxy groups to the C5 position via steric and electronic effects, achieving >80% regioselectivity in optimized cases .

Q. How should researchers address contradictory yields in 5-Benzyloxy-1-tetralone synthesis under ostensibly identical conditions?

- Methodological Answer : Systematic variance analysis is critical:

- Step 1 : Replicate reported protocols while controlling humidity (use anhydrous solvents) and oxygen levels (argon atmosphere).

- Step 2 : Quantify trace impurities (e.g., peroxides in ethers) via GC-MS, as these can inhibit radical-initiated steps.

- Step 3 : Compare crystallization solvents; for instance, ethyl acetate may yield higher-purity products than dichloromethane due to polarity differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.